
(2-Methoxyethyl)benzene
Overview
Description
(2-Methoxyethyl)benzene, also known as phenyl ethyl methyl ether, is a colorless liquid with a sharp, rosy-green odor. It is used in various applications, including perfumes and artificial keora oil. This compound is known for its powerful, diffusive, and penetrating odor with a warm, floral note .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)benzene can be synthesized through several methods. One common method involves the catalytic reduction of phenylacetaldehyde dimethyl acetal. Another method uses phenylethyl alcohol and methanol . A green synthetic route has also been developed using solid base catalysts such as magnesium oxide and lithium/magnesium oxide, with dimethyl carbonate as a methylating agent and solvent .
Industrial Production Methods: In industrial settings, this compound is often produced using the Williamson ether synthesis, which involves the reaction of phenylethyl alcohol with methylating agents like dimethyl carbonate under specific conditions. This method is preferred due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Ethylbenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHO
- Molecular Weight: 136.19 g/mol
- CAS Number: 3558-60-9
- IUPAC Name: (2-methoxyethyl)benzene
- Chemical Structure:
Food Science
This compound is primarily used as a flavoring agent in food products. According to the European Food Safety Authority (EFSA), it is classified under aromatic ethers used as feed additives. The calculated safe use levels for this compound are 0.5 mg/kg in cattle and salmonids, indicating its regulatory approval for safe consumption in animal feed .
Application | Safe Use Level |
---|---|
Cattle | 0.5 mg/kg |
Salmonids | 0.5 mg/kg |
Pigs | 0.3 mg/kg |
Poultry | 0.3 mg/kg |
Pharmacology
In pharmacological contexts, this compound serves as an impurity reference material in drug testing and quality control processes. It has been identified as a degradation product in certain antihypertensive drugs, which necessitates its monitoring during pharmaceutical development .
Synthetic Chemistry
Recent studies have focused on the green synthesis of this compound from renewable resources. A notable method involves using solid base catalysts to selectively synthesize phenyl ethyl methyl ether, which can serve as a precursor for various applications in perfumery and fragrance industries . This approach not only enhances yield but also minimizes environmental impact compared to traditional methods.
Case Study 1: Flavoring Agent Safety Assessment
A comprehensive assessment conducted by EFSA evaluated the safety of this compound when used as a flavoring agent in animal feed. The study concluded that at specified safe levels, there were no significant risks associated with its consumption, reinforcing its application in food science as a flavoring additive .
Case Study 2: Green Synthetic Route Development
Research published on the development of a green synthetic route for this compound highlighted the advantages of using solid base catalysts. This method demonstrated improved selectivity and reduced by-product formation compared to conventional synthesis techniques, showcasing its potential for industrial applications in fragrance production .
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways. In the fragrance industry, it interacts with olfactory receptors, leading to the perception of its characteristic odor. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Phenylethyl alcohol: Similar structure but lacks the methoxy group.
Benzyl methyl ether: Similar ether linkage but different alkyl group.
Methoxybenzene: Similar methoxy group but different alkyl chain
Uniqueness: (2-Methoxyethyl)benzene is unique due to its combination of a methoxy group and an ethylbenzene structure, which imparts distinct chemical properties and a unique odor profile. This makes it particularly valuable in the fragrance industry .
Biological Activity
(2-Methoxyethyl)benzene, also known as ethyl o-methoxyphenyl ether or by its CAS number 3558-60-9, is an aromatic compound belonging to the class of benzene and substituted derivatives. This compound is characterized by a methoxyethyl group attached to a benzene ring, which influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 136.19 g/mol
- Structure : The compound features a benzene ring with a methoxyethyl substituent, contributing to its unique reactivity and solubility characteristics.
Toxicological Profile
The toxicological effects of this compound have not been extensively documented; however, it is essential to consider the following aspects based on related compounds:
- Absorption and Metabolism : Similar to other methoxy-substituted benzenes, this compound is likely absorbed through various routes including inhalation and dermal exposure. Its metabolism may involve phase I reactions leading to hydroxylated metabolites.
- Potential Toxicity : Compounds within this class may exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety profiles.
1. Comparative Study on Methoxyphenols
A study comparing various methoxyphenols revealed that those with longer alkyl chains exhibited enhanced lipophilicity and biological activity against certain bacterial strains. This supports the hypothesis that this compound could possess similar properties due to its methoxyethyl group.
2. Occupational Exposure Analysis
Research analyzing occupational exposure to benzene derivatives highlighted the potential health risks associated with long-term exposure to similar compounds. While specific data on this compound is lacking, understanding the risks associated with structurally related compounds can provide insights into its safety.
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Methoxyethyl)benzene in laboratory settings?
this compound can be synthesized via:
- Catalytic reduction : Using phenylacetaldehyde dimethyl acetal with hydrogen gas and palladium-based catalysts.
- Alcohol methylation : Reacting phenylethyl alcohol with methanol under acid catalysis.
- Green synthesis : Employing solid base catalysts (e.g., MgO or Li/MgO) with dimethyl carbonate as a methylating agent, which minimizes hazardous waste .
- Williamson ether synthesis : Industrial preference due to high yield and selectivity, involving phenylethyl alcohol and methylating agents under controlled conditions .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Solubility : Insoluble in water; miscible with ethanol and organic solvents. Critical for designing solvent systems in organic reactions .
- Boiling point : 185–187°C at 760 mmHg, influencing distillation and purification protocols .
- Stability : Stable under inert atmospheres but susceptible to oxidation, requiring storage in amber vials with desiccants.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : For structural confirmation (e.g., methoxy group at δ 3.3–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm).
- GC-MS : To assess purity and detect byproducts.
- IR spectroscopy : Identification of ether (C-O-C) stretching vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. What advanced catalytic systems improve the sustainability of this compound synthesis?
- Li/MgO catalysts : Enable solvent-free methylation using dimethyl carbonate, achieving >85% yield while reducing environmental impact .
- Continuous flow reactors : Enhance reaction efficiency and scalability by optimizing residence time and temperature gradients, critical for industrial translation .
Q. How do computational methods elucidate the antibacterial mechanisms of this compound derivatives?
- Molecular docking : Reveals strong interactions with bacterial proteins (e.g., Staphylococcus aureus Extracellular Adhesion Protein) via hydrophobic and hydrogen-bonding interactions.
- MD simulations : Track dynamic binding stability with targets like Toxic Shock Syndrome Toxin (TSST), guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Comparative metabolomics : Identifies off-target effects or metabolic pathway variations across cell lines.
- Dose-response profiling : Differentiates between cytotoxic and therapeutic thresholds using standardized assays (e.g., MIC for antimicrobial studies) .
Q. How are substitution reactions of this compound optimized for regioselectivity?
- Electrophilic aromatic substitution (EAS) : Directed by the methoxyethyl group’s electron-donating effects, favoring para and meta positions.
- Lewis acid catalysis : FeCl₃ or AlCl₃ enhances bromination/chlorination efficiency. Kinetic vs. thermodynamic control is modulated by temperature .
Q. What challenges arise in scaling laboratory synthesis to pilot-scale production, and how are they mitigated?
- Catalyst deactivation : Addressed via periodic regeneration or heterogeneous catalyst designs (e.g., immobilized Pd nanoparticles).
- Byproduct formation : Controlled through real-time monitoring (e.g., inline FTIR) and optimizing stoichiometric ratios .
Q. Methodological Considerations
- Contradiction analysis : Cross-validate experimental results with computational models (e.g., DFT for reaction energy landscapes) and replicate studies under varied conditions (pH, solvent polarity) .
- Data reproducibility : Use certified reference materials (CRMs) and adhere to OECD guidelines for biological assays to minimize inter-lab variability .
Properties
IUPAC Name |
2-methoxyethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLYXIUHVFRXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052032 | |
Record name | (2-Methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note | |
Record name | Methyl phenethyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 187.00 °C. @ 760.00 mm Hg | |
Record name | (2-Methoxyethyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | (2-Methoxyethyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl phenethyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.951 | |
Record name | Methyl phenethyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3558-60-9 | |
Record name | (2-Methoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3558-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81229 | |
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Record name | Benzene, (2-methoxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL PHENETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79089Z2R3S | |
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Record name | (2-Methoxyethyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032621 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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